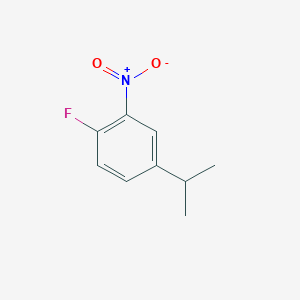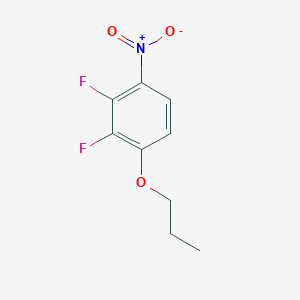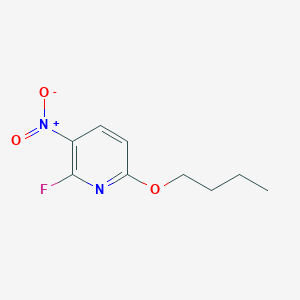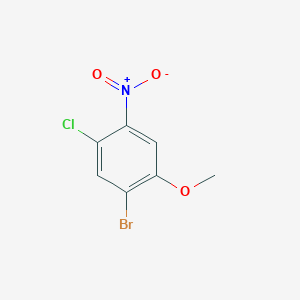
1-Bromo-5-chloro-2-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3 It is characterized by the presence of bromine, chlorine, methoxy, and nitro substituents on a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the ring through electrophilic aromatic substitution using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Methoxylation: Adding a methoxy group via a nucleophilic substitution reaction using methanol and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group directs new substituents to the meta position.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common reagents include bromine, chlorine, nitric acid, sulfuric acid, and methanol. Major products depend on the specific reaction conditions but can include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene involves its interactions with various molecular targets. The electron-withdrawing nitro group and halogens influence the reactivity of the benzene ring, making it a versatile intermediate in electrophilic and nucleophilic reactions. The methoxy group can donate electrons through resonance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include:
1-Bromo-4-nitrobenzene: Lacks the methoxy and chlorine substituents, making it less versatile in certain reactions.
1-Chloro-2-methoxy-4-nitrobenzene: Lacks the bromine substituent, affecting its reactivity and applications.
1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical behavior.
1-Bromo-5-chloro-2-methoxy-4-nitrobenzene stands out due to its unique combination of substituents, offering a balance of electron-withdrawing and electron-donating effects, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
1-bromo-5-chloro-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQRXSAUSSJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
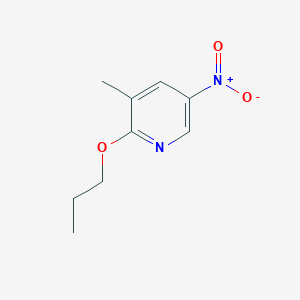

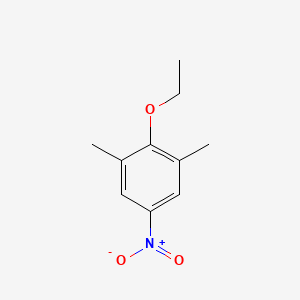
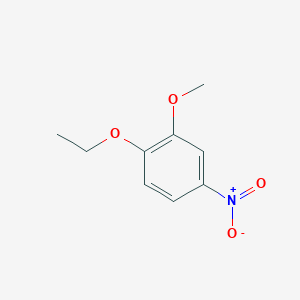
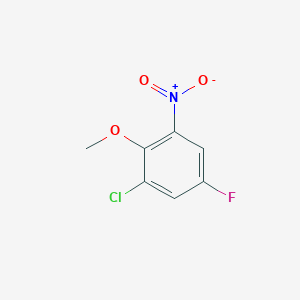
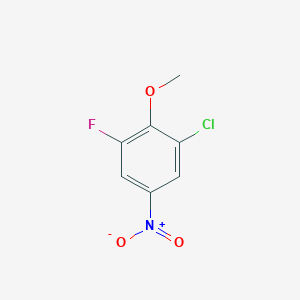
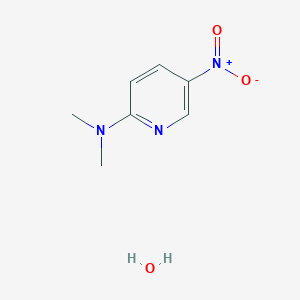
![1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026158.png)
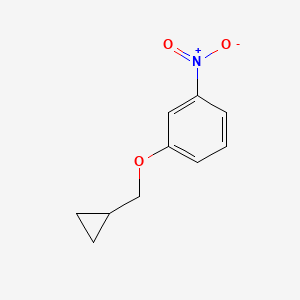
![1-[(Cyclopropylmethyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026172.png)
